

Spectroscopic Characterization of Methyl 3-methyl-1H-indole-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-methyl-1H-indole-6-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-methyl-1H-indole-6-carboxylate**, a key intermediate in various pharmaceutical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for **Methyl 3-methyl-1H-indole-6-carboxylate**. These values are based on the analysis of closely related indole derivatives and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1 (br s)	Broad Singlet	1H	N-H (Indole)
~7.9 (s)	Singlet	1H	H-7
~7.7 (d)	Doublet	1H	H-4
~7.5 (dd)	Doublet of Doublets	1H	H-5
~7.1 (s)	Singlet	1H	H-2
3.9 (s)	Singlet	3H	O-CH ₃ (Ester)
2.3 (s)	Singlet	3H	C-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~168	C=O (Ester)
~137	C-7a
~130	C-3a
~125	C-6
~122	C-2
~120	C-4
~118	C-5
~112	C-3
~110	C-7
~52	O-CH ₃ (Ester)
~10	C-CH ₃

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	N-H Stretch
~3000	Aromatic C-H Stretch
~1710	C=O Stretch (Ester)
~1600, ~1450	C=C Stretch (Aromatic)
~1250	C-O Stretch (Ester)

Table 4: Expected Mass Spectrometry (EI) Fragmentation

m/z	Interpretation
189	[M] ⁺ (Molecular Ion)
158	[M - OCH ₃] ⁺
130	[M - COOCH ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Methyl 3-methyl-1H-indole-6-carboxylate** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C) using a proton-decoupled pulse sequence. A

spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

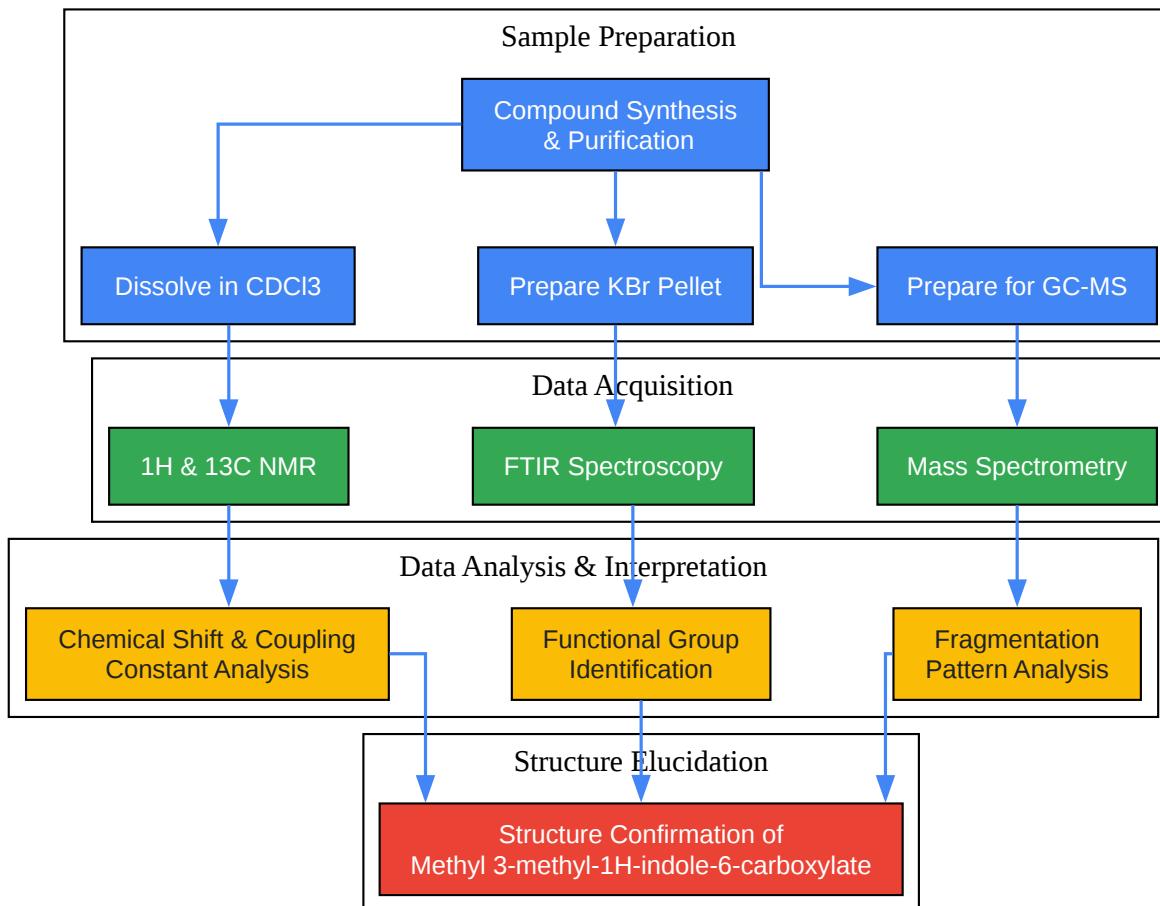
- **Sample Preparation:** A small amount of the solid sample is ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Electron ionization (EI) is employed with an ionization energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 3-methyl-1H-indole-6-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

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